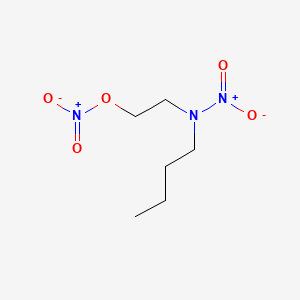

2-(Butylnitroamino)ethyl nitrate

Description

Contextualization within Nitroamino and Nitrate (B79036) Ester Chemistry

2-(Butylnitroamino)ethyl nitrate (n-BuNENA) is a molecule of significant interest due to its hybrid structure, incorporating both a nitroamino (R-N(NO₂)-) and a nitrate ester (R-O-NO₂) functional group. chemicalbook.commdpi.com This dual functionality places it within the family of nitratoethyl nitramines (NENAs), which are recognized for their energetic properties. dtic.mil The nitroamino group is a well-known energetic moiety found in many powerful explosives and propellants, contributing significantly to the molecule's energy output. Simultaneously, the nitrate ester group, also a potent energetic functional group, further enhances its energetic characteristics. virginia.gov

Significance of n-BuNENA in Contemporary Energetic Material Science

The significance of n-BuNENA in modern energetic material science primarily stems from its role as a high-performance energetic plasticizer. It is extensively investigated as a replacement for more traditional, less stable, or more sensitive plasticizers in a variety of propellant and explosive formulations. researchgate.net One of the key advantages of n-BuNENA is its ability to enhance the performance of propellants. For instance, its incorporation into double-base propellants has been shown to improve mechanical properties and increase the burning rate over a wide pressure range. researchgate.net

In the pursuit of insensitive munitions (IM)—energetic materials that are less susceptible to accidental detonation—n-BuNENA has emerged as a valuable component. Its use in formulations can lead to a reduction in sensitivity to external stimuli such as impact and friction. mdpi.com For example, in one study, the replacement of a conventional plasticizer with n-BuNENA in a modified double-base rocket propellant resulted in a 100% drop in friction sensitivity and an 87.2% increase in impact insensitivity. mdpi.com

Furthermore, n-BuNENA is utilized in modern propellant systems like those based on hydroxyl-terminated polyether (HTPE) binders. mdpi.com Its compatibility with these binders and its energetic contribution lead to propellants with high specific impulse, a measure of the efficiency of a rocket engine. Research has shown that HTPE propellants plasticized with n-BuNENA exhibit favorable low-temperature mechanical properties and a lower hazard response compared to some conventional formulations. mdpi.com The thermal stability of n-BuNENA is also a notable advantage, with studies indicating it has a higher activation energy for decomposition compared to nitroglycerin, suggesting better stability over time. mdpi.com

Evolution of Academic Research in n-BuNENA Synthesis and Characterization

Academic and industrial research into n-BuNENA has evolved to develop more efficient, safer, and higher-yielding synthesis routes. The primary precursor for the synthesis of n-BuNENA is N-butylethanolamine. researchgate.net A common and historically significant method for its synthesis involves a two-step process: the nitration of the amino group followed by the nitration of the hydroxyl group. A widely cited method involves the reaction of N-butylethanolamine with nitric acid and acetic anhydride (B1165640). nih.gov

Over the years, research has focused on optimizing reaction conditions and exploring alternative nitrating agents to improve yield and safety. For instance, the use of thionyl nitrate has been reported as a promising single-step nitrating agent, offering advantages in handling and work-up. researchgate.net Another avenue of research has been the use of N-nitropyridinium nitrate, which has been demonstrated to be an efficient nitrating agent for this transformation, providing good yields in a one-step process. researchgate.net More recently, the principles of green chemistry have been applied to n-BuNENA synthesis, with studies exploring the use of reusable acidic ionic liquids as catalysts to promote a more environmentally benign and economical process. nih.gov

The characterization of n-BuNENA has been consistently reported using a suite of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is routinely used to determine the purity of the synthesized product and to monitor the progress of reactions. researchgate.netnih.gov Spectroscopic methods are indispensable for confirming the molecular structure. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, namely the nitroamino and nitrate ester groups. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule, confirming the successful synthesis of the target compound. researchgate.net

Data Tables

Table 1: Physicochemical Properties of n-BuNENA

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N₃O₅ | lookchem.com |

| Molecular Weight | 207.18 g/mol | lookchem.com |

| Appearance | Liquid | lookchem.com |

| Density | 1.242 g/cm³ | lookchem.comchemsrc.com |

| Boiling Point | 346.2 °C (rough estimate) | lookchem.com |

| Flash Point | 163.7 °C | lookchem.com |

| Vapor Pressure | 0.00011 mmHg at 25°C | lookchem.comlookchem.com |

| Refractive Index | 1.5500 (estimate) | lookchem.comlookchem.com |

Table 2: Comparison of Selected Synthesis Methods for n-BuNENA

| Precursor | Nitrating Agent/Catalyst | Key Conditions | Yield | Source(s) |

| N-butylethanolamine | Nitric acid / Acetic anhydride | - | >84% | researchgate.net |

| N-butylethanolamine | Thionyl nitrate | 0 °C, 3 h | Good | researchgate.net |

| N-butylethanolamine | N-nitropyridinium nitrate | - | 75% | researchgate.net |

| N-butylethanolamine | Nitric acid / Acidic Ionic Liquids | - | High | nih.gov |

Table 3: Performance Enhancements with n-BuNENA in Propellants

| Propellant Type | Performance Metric | Improvement with n-BuNENA | Source(s) |

| Modified Double-Base | Mechanical Properties | Improved | researchgate.net |

| Modified Double-Base | Burning Rate | Increased | researchgate.net |

| Modified Double-Base Rocket | Friction Sensitivity | 100% reduction | mdpi.com |

| Modified Double-Base Rocket | Impact Sensitivity (H₅₀) | 87.2% increase | mdpi.com |

| HTPE Propellant | Hazard Response | Milder response than some conventional propellants | mdpi.com |

| Nitramine Propellant | Storage Life | Significantly higher than NG-based propellant | mdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

82486-82-6 |

|---|---|

Molecular Formula |

C6H13N3O5 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

2-[butyl(nitro)amino]ethyl nitrate |

InChI |

InChI=1S/C6H13N3O5/c1-2-3-4-7(8(10)11)5-6-14-9(12)13/h2-6H2,1H3 |

InChI Key |

TUIUTESNLKHOHQ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCO[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCN(CCO[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

82486-82-6 |

Pictograms |

Explosive; Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Butylnitroamino Ethyl Nitrate

Precursor Chemistry in n-BuNENA Synthesis: N-Butylethanolamine Transformations

The foundation of n-BuNENA synthesis lies in the chemical properties and reactivity of N-Butylethanolamine. This bifunctional molecule serves as the key building block, or synthon, providing the essential carbon-nitrogen-oxygen backbone for the final compound.

N-Butylethanolamine is the established starting material for the preparation of 2-(Butylnitroamino)ethyl nitrate (B79036). icm.edu.plresearchgate.netresearchgate.net Its structure, which contains both a secondary amine and a primary alcohol, makes it an ideal precursor. The synthesis fundamentally involves the replacement of the hydrogen atoms on both the amino and hydroxyl groups with nitro groups. researchgate.net This direct nitration pathway is a common route for creating N-nitro and O-nitro derivatives, making N-Butylethanolamine the logical and widely used synthon for n-BuNENA production. icm.edu.plresearchgate.net

The reactivity of N-Butylethanolamine is dictated by its two functional groups: the secondary amine (-NH) and the primary hydroxyl (-OH). In general, simple amines are more nucleophilic than their corresponding alcohols. msu.edu However, the synthesis of n-BuNENA requires the nitration of both functional groups, transforming the secondary amine into a nitramine (-N-NO₂) and the hydroxyl group into a nitrate ester (-O-NO₂). This dual transformation is achieved by subjecting the precursor to potent nitrating agents that can react with both sites. The challenge in the synthesis is to achieve complete nitration on both the nitrogen and oxygen atoms efficiently.

Nitration Strategies for 2-(Butylnitroamino)ethyl Nitrate Formation

The conversion of N-Butylethanolamine to n-BuNENA is accomplished through nitration. Various nitrating agents and systems have been investigated to optimize yield, purity, and process safety.

The use of nitric acid and acetic anhydride (B1165640) as the nitrating agent is a well-documented strategy for n-BuNENA synthesis. researchgate.net In one process, N-butylethanolamine is first added to concentrated nitric acid to form a salt mixture. researchgate.netatamankimya.com Subsequently, acetic anhydride, sometimes with a catalyst like acetyl chloride, is introduced to complete the nitration. researchgate.net

To address challenges of safety and efficiency, process optimization studies have been conducted. One significant advancement is the use of a two-stage continuous flow microreactor system. researchgate.netresearchgate.net This system allows for precise control over reaction parameters, leading to improved product purity and yield. researchgate.net Research has identified optimal conditions for this continuous flow process, as detailed in the table below. researchgate.net

| Parameter | Optimized Value |

| Flow Rate of n-butylethanolamine | 1.00 mL·min⁻¹ |

| Molar Ratio (Nitric Acid / Precursor) | 2.4 |

| Molar Ratio (Acetic Anhydride / Precursor) | 2.4 |

| Molar Ratio (ZnCl₂ / Precursor) | 2% |

| Temperature (Heart-shaped microreactor) | 10 °C |

| Temperature (Caterpillar microreactor) | 35 °C |

| Reaction Time | 300 s |

| Resulting Purity | 98.1% |

| Resulting Yield | 87.1% |

| Data derived from research on continuous flow microreactor systems for BuNENA synthesis. researchgate.net |

Alternative nitrating agents have also been explored to improve upon traditional methods. The table below compares various agents used for the nitration of N-butylethanolamine.

| Nitrating Agent | Conditions | Yield |

| N-nitropyridinium nitrate | Acetonitrile (B52724), 0 °C, 1 h | 75% |

| Thionyl nitrate | 0 °C, 3 h | Good Yield |

| Dinitrogen pentoxide | Chloroform-d1, 0 °C | 69% |

| Data compiled from studies on alternative nitrating agents. icm.edu.plresearchgate.netlookchem.com |

A significant challenge in the classical synthesis of n-BuNENA using acetic anhydride and nitric acid is the formation of by-products. researchgate.net Research has been conducted to identify potential intermediates, decomposition products, and by-products to better understand and control the reaction pathways. researchgate.netresearchgate.net While specific by-products from this particular reaction are not extensively detailed in the provided literature, the complexity of nitrating a bifunctional molecule like N-Butylethanolamine suggests the possibility of incompletely nitrated species or products from side reactions. The use of alternative nitrating agents like N-nitropyridinium nitrate can simplify purification, as the resulting by-product, N-hydropyridinium nitrate, is easily separated from the main product during the extraction phase. icm.edu.pl This highlights the importance of by-product management in selecting a synthetic route.

Modern Nitrating Agents and Methodological Advancements

The nitration of N-butylethanolamine is the fundamental reaction for producing n-BuNENA. icm.edu.pl Historically, this has been achieved using mixtures like nitric acid and acetic anhydride. sid.ir However, these traditional methods often involve harsh conditions, corrosive reagents, and complex, multi-step procedures that are not ideal from an economic or environmental standpoint. researchgate.net Consequently, research has focused on developing more efficient, safer, and greener synthetic routes through the use of advanced nitrating agents and novel catalytic systems.

N-Nitropyridinium Nitrate as an Efficient Nitrating Agent

N-nitropyridinium nitrate has emerged as a highly effective nitrating agent for the synthesis of n-BuNENA. icm.edu.plresearchgate.net This method offers several advantages, including shorter reaction times, ease of handling, and the ability to perform the reaction in a single step, leading to good yields. icm.edu.plresearchgate.net Studies have shown that N-nitropyridinium nitrate is particularly suitable for use in non-aqueous, organic solvents due to its high solubility. icm.edu.pl In a typical procedure, N-butylethanolamine is reacted with N-nitropyridinium nitrate in a solvent like acetonitrile at a controlled temperature, often around 0°C. researchgate.net This process has been reported to achieve a yield of up to 75%, which is higher than many alternative methods. icm.edu.plresearchgate.net The purity of the resulting n-BuNENA is typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. icm.edu.pl

Thionyl Nitrate Mediated Synthesis of n-BuNENA

Thionyl nitrate has also been identified as a promising nitrating agent for the one-step synthesis of n-BuNENA from N-butylethanolamine. researchgate.net Research has focused on optimizing the reaction conditions to maximize yield and purity. The best results have been achieved using one equivalent of thionyl nitrate at a temperature of 0°C for a duration of 3 hours. researchgate.netresearchgate.net This method is advantageous due to its straightforward, single-step nature, ease of handling, and simplified work-up process, all contributing to a good yield of the final product. researchgate.net The progress of the reaction is monitored by HPLC to ensure completion and to assess the purity of the n-BuNENA formed. researchgate.net

Utilization of Dinitrogen Pentoxide in Nitration Reactions

Dinitrogen pentoxide (N₂O₅) is a powerful and effective nitrating agent that can be used for the synthesis of n-BuNENA. wikipedia.orgnih.gov It can be generated in situ from the oxidation of dinitrogen tetroxide (N₂O₄) and can be used almost stoichiometrically, which significantly reduces acidic waste compared to traditional mixed-acid systems. nih.gov N₂O₅, often used as a solution in a solvent like chloroform (B151607), introduces the nitro group (-NO₂) into organic compounds. wikipedia.org While it is a potent reagent, its use has been somewhat superseded by nitronium tetrafluoroborate (B81430) (NO₂BF₄) due to stability and safety concerns. wikipedia.org The reactivity of dinitrogen pentoxide is highly dependent on the reaction medium. nih.gov

Heterogeneous Catalysis in n-BuNENA Synthesis: Zeolite/Nitric Acid Systems

To create a more environmentally friendly and cost-effective process, heterogeneous catalysts have been investigated for the synthesis of n-BuNENA. sid.ir One such system involves the use of zeolites in combination with fuming nitric acid. sid.ir Zeolites are crystalline aluminosilicates with a porous structure that can act as solid acid catalysts. rsc.orglidsen.com This method avoids the use of expensive and toxic reagents like acetic anhydride and operates at a less extreme temperature of -10°C. sid.ir A key advantage of this system is the reusability of the zeolite catalyst, which can be recovered and reused multiple times without significant loss of activity. sid.ir This approach has been shown to produce n-BuNENA with a yield of 78%. sid.ir

| Catalyst System | Starting Material | Temperature | Yield | Ref. |

| Zeolite/Fuming HNO₃ | N-butylethanolamine | -10°C | 78% | sid.ir |

Catalytic O-Nitration of Alcohols: Mechanistic Insights and Scope

The O-nitration of alcohols to form nitrate esters is a fundamental reaction in the synthesis of energetic materials. researchgate.net Mechanistically, the reaction often involves the activation of a nitrating agent by a catalyst to form a reactive nitronium ion (NO₂⁺). youtube.comsaskoer.ca This electrophile is then attacked by the nucleophilic oxygen of the alcohol. youtube.com Recent advancements have focused on developing milder and more selective catalytic methods. For instance, a catalytic system using N,6-dinitrosaccharin as a bench-stable nitrating reagent and magnesium triflate as a Lewis acid catalyst has been developed for the O-nitration of a broad range of alcohols. researchgate.net This method exhibits high functional group tolerance. researchgate.net Mechanistic studies using Density Functional Theory (DFT) have revealed that the Lewis acid catalyst plays a dual role in activating both the nitrating agent and the alcohol substrate. researchgate.net

Process Intensification: Continuous Flow Microreactor Systems for n-BuNENA Synthesis

Process intensification through the use of continuous flow microreactors offers significant advantages for the synthesis of n-BuNENA, including improved safety, enhanced product purity, and increased production efficiency. researchgate.neteuropa.eu Microreactors provide superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction conditions and reducing the risks associated with highly exothermic nitration reactions. europa.eubeilstein-journals.org

A two-stage continuous flow microreactor system has been developed for the synthesis of n-BuNENA from n-butylethanolamine using nitric acid and acetic anhydride as nitrating agents. researchgate.net This system, which connects a heart-shaped channel microreactor with a caterpillar microreactor, has been optimized to achieve a high purity of 98.1% and a yield of 87.1% with a significantly reduced reaction time of just 300 seconds. researchgate.netresearchgate.net The optimized conditions involve specific flow rates, temperatures for each microreactor stage, and molar ratios of catalyst to reactants. researchgate.net The use of microreactors represents a significant step towards safer and more efficient large-scale production of n-BuNENA. rsc.orgrsc.org

| Parameter | Optimized Condition |

| Flow Rate of n-butylethanolamine | 1.00 mL/min |

| Temperature (Heart-shaped microreactor) | 10 °C |

| Temperature (Caterpillar microreactor) | 35 °C |

| Molar Ratio (ZnCl₂ to n-butylethanolamine) | 2% |

| Molar Ratio (Nitric acid to n-butylethanolamine) | 2.4 |

| Reaction Time | 300 s |

| Purity of n-BuNENA | 98.1% |

| Yield of n-BuNENA | 87.1% |

Table based on data from a two-stage continuous flow microreactor system study. researchgate.net

Mechanistic Elucidation of this compound Formation

The formation of n-BuNENA involves a multi-step process that begins with the nitration of N-butylethanolamine. A thorough understanding of the reaction mechanism, including the intermediates and potential side reactions, is crucial for optimizing the synthesis and ensuring the purity of the final product.

Identification and Characterization of Process Intermediates

The synthesis of n-BuNENA proceeds through several key steps, with the initial phase involving the reaction of N-butylethanolamine with a nitrating agent. One common method involves the addition of N-butylethanolamine to 98% nitric acid, which results in the formation of a salt mixture. researchgate.net This is followed by the introduction of acetic anhydride and an acetyl chloride catalyst. researchgate.net

During this process, a number of potential intermediates, by-products, and decomposition products can be formed. The identification and synthesis of these compounds as analytical standards are essential for monitoring the reaction progress and purity of n-BuNENA. researchgate.net

Elucidation of Reaction Pathways and Competing Reactions

Potential pathways that could account for by-product formation have been elaborated, and a key aspect of process optimization is to control these competing reactions. researchgate.net For instance, the build-up of acetyl nitrate in the second step of the synthesis needs to be carefully managed to prevent unwanted side reactions. researchgate.net The choice of nitrating agent also significantly influences the reaction. While various agents have been studied, thionyl nitrate and N-nitropyridinium nitrate have shown promise, offering advantages such as one-step reactions, ease of handling, and good yields. researchgate.netresearchgate.net

Kinetic Investigations of n-BuNENA Synthetic Reactions

Kinetic studies are fundamental to understanding the rate at which n-BuNENA is formed and the factors that influence this rate. The reaction of n-BuNENA with sodium azide (B81097) to produce butyl(2-azidoethyl)nitramine (BuAENA) has been studied at various temperatures (62, 70, and 80°C). researchgate.net By monitoring the concentration of n-BuNENA using high-performance liquid chromatography (HPLC), reaction rate constants can be determined by fitting the experimental data. researchgate.net

The thermal decomposition of n-BuNENA has also been investigated, revealing that it is a complex process. The activation energy and pre-exponential factor for this decomposition vary, and a kinetic model comprising continuous reactions with three steps has been established to describe it. researchgate.net

Optimization of Synthesis Parameters for Enhanced Reaction Performance

To maximize the yield and purity of n-BuNENA, it is crucial to optimize various synthesis parameters. These include temperature, reaction time, and the stoichiometric ratio of reactants.

Impact of Temperature and Reaction Time on Synthesis Efficiency

Temperature and reaction time are critical parameters that significantly affect the efficiency of n-BuNENA synthesis. researchgate.net For instance, when using thionyl nitrate as the nitrating agent, the best results were achieved at a temperature of 0°C for a duration of 3 hours. researchgate.net In a microreactor setup, a heart-shaped channel microreactor temperature of 10°C and a caterpillar microreactor temperature of 35°C were found to be optimal. researchgate.net

The passivation process of n-BuNENA, which is essential for reducing its sensitivity, is also influenced by temperature. Higher temperatures and a high vacuum lead to a greater amount and faster movement of bubbles, resulting in a more effective passivation. nih.govresearchgate.netmdpi.com For example, at a pressure of 40 mbar and a temperature of 50°C, an 89% water removal rate was achieved during passivation. nih.govresearchgate.netmdpi.com

The following table, based on data from a study on the passivation of n-BuNENA, illustrates the effect of temperature on the process.

Table 1: Effect of Temperature on n-BuNENA Passivation

| Temperature (°C) | Vacuum (mbar) | Observation |

|---|---|---|

| 50 | 40 | Violent boiling, 89% water removal rate. nih.govresearchgate.netmdpi.com |

| 58 | 60 | General boiling. researchgate.net |

| 64 | 80 | Mild boiling. researchgate.net |

Stoichiometric Ratio Effects on Product Yield and Purity

The stoichiometric ratio of the reactants is another key factor that influences the product yield and purity. tutorchase.comresearchgate.net In the synthesis of n-BuNENA, the molar ratio of the nitrating agent to N-butylethanolamine is critical. For example, using one equivalent of thionyl nitrate has been found to give the best results. researchgate.net

In a microreactor system, optimal results were obtained with a molar ratio of nitric acid to N-butylethanolamine of 2.4 and a molar ratio of ZnCl2 to N-butylethanolamine of 2%. researchgate.net Under these conditions, the reaction time was shortened to 300 seconds, with a purity of n-BuNENA up to 98.1% and a yield of 87.1%. researchgate.net It has been noted that while very high purity can be achieved, it may negatively affect the yield. researchgate.net

The table below summarizes the optimized stoichiometric ratios from a microreactor synthesis study.

Table 2: Optimized Stoichiometric Ratios for n-BuNENA Synthesis

| Reactant | Molar Ratio to N-butylethanolamine |

|---|---|

| Nitric Acid | 2.4 researchgate.net |

Influence of Reaction Solvents on Synthetic Outcome

The selection of an appropriate solvent is a critical parameter in the synthesis of this compound, directly impacting the reaction's efficiency and the purity of the resulting product. Research has demonstrated that the solvent's properties, such as polarity and its ability to dissolve reactants and stabilize intermediates, can significantly affect the course of the nitration reaction.

One of the documented methods for the synthesis of this compound involves the use of acetonitrile as the reaction solvent. In a study utilizing N-nitropyridinium nitrate as the nitrating agent for N-butylethanolamine, acetonitrile was found to be an effective medium. researchgate.net The reaction, conducted at 0 °C for one hour, yielded this compound in 75% yield with a purity of 95% as determined by HPLC analysis. researchgate.neticm.edu.pl Notably, attempts to improve the yield by lowering the reaction temperature below 0 °C were unsuccessful in this solvent. icm.edu.pl Acetonitrile's ability to dissolve both the organic substrate and the nitrating agent, coupled with its relative inertness under the reaction conditions, contributes to its suitability for this synthesis.

In a different synthetic approach employing a two-stage continuous flow microreactor system, a mixture of nitric acid and acetic anhydride served as the nitrating agent. While the primary focus of this study was the optimization of reaction parameters such as temperature, residence time, and reagent ratios, the synthesis was successfully performed, achieving a high yield and purity. researchgate.net Although the solvent is not explicitly detailed as a variable in the optimization study, the use of a microreactor setup often implies a solvent-free or highly concentrated reaction mixture, where the reactants themselves act as the medium. This highlights a potential direction for synthesis where the influence of a separate solvent is minimized.

Furthermore, for analogous reactions involving the formation of nitramine-nitrates through the ring-opening nitration of aziridines with dinitrogen pentoxide, chlorinated solvents have been employed. lookchem.com This suggests that for nitration reactions leading to similar functional groups, solvents like dichloromethane (B109758) or chloroform could be viable options, although specific data on their impact on the synthesis of this compound from N-butylethanolamine is not available in the reviewed literature.

The available research indicates that while specific solvents like acetonitrile have been successfully used, a comprehensive comparative study of a wide range of solvents for the synthesis of this compound from N-butylethanolamine has not been extensively reported. The optimization of the reaction appears to have focused more on other parameters such as the choice of nitrating agent and reaction temperature and time. researchgate.netresearchgate.netresearchgate.net

The following table summarizes the findings on the influence of the reaction solvent on the synthesis of this compound based on available research:

| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-Nitropyridinium nitrate | Acetonitrile | 0 | 1 | 75 | 95 | researchgate.neticm.edu.pl |

| Nitric acid / Acetic anhydride | Not specified (Microreactor) | 10 - 70 | 0.083 | - | High | researchgate.netresearchgate.net |

| Thionyl nitrate | Not specified | 0 | 3 | Good | - | researchgate.net |

It is evident that the choice of solvent is intrinsically linked to the chosen synthetic methodology and nitrating agent. Further systematic investigation into the role of different solvents could lead to improved reaction efficiency, higher yields, and enhanced purity of this compound.

Advanced Analytical Methodologies for 2 Butylnitroamino Ethyl Nitrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 2-(Butylnitroamino)ethyl nitrate (B79036) from reaction mixtures, by-products, or degradation products. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, each offering distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 2-(Butylnitroamino)ethyl nitrate due to its applicability to non-volatile and thermally sensitive compounds. Reverse-phase (RP) HPLC is a common method for purity assessment. In a typical application, the compound is separated on a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. nih.gov The separation is achieved using a mobile phase, which can be a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid. nih.gov For applications requiring compatibility with mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid. nih.gov

The progress of synthesis reactions can be effectively monitored using HPLC. By taking aliquots from the reaction mixture over time, the consumption of reactants and the formation of this compound can be quantified, allowing for the optimization of reaction conditions. Sample preparation for aqueous samples may involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components before HPLC analysis. epa.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | nih.gov |

| Column | Newcrom R1 | nih.gov |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | nih.gov |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | nih.gov |

| Application | Purity assessment, preparative separation, pharmacokinetics | nih.gov |

Gas Chromatography (GC) in the Analysis of Nitrate Compounds

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds. While its application to nitrate esters like this compound requires caution due to their potential for thermal decomposition, it provides valuable data when conditions are carefully controlled. researchgate.net Research on simpler alkyl nitrates has utilized columns with stationary phases like squalane (B1681988) or dinonyl phthalate (B1215562) (DNP) on a solid support such as ground firebrick. researchgate.net

A critical consideration is that nitrate esters and nitramines can thermally decompose in the high-temperature environment of the GC injection port and column. researchgate.net This can lead to the appearance of breakdown products like nitric oxide (NO) and formaldehyde, complicating the analysis of the intact molecule. researchgate.net However, hyphenated techniques like GC coupled with vacuum ultraviolet spectroscopy (GC/VUV) can be used to study these decomposition processes themselves. researchgate.net The use of GC-MS for analysis of materials related to the target compound has been noted in specialized research, indicating its application within a controlled research environment. cranfield.ac.uk

Table 2: Considerations for GC Analysis of Nitrate Compounds

| Factor | Description | Reference |

|---|---|---|

| Thermal Stability | Nitrate esters and nitramines can decompose at elevated temperatures typical of GC analysis. | researchgate.net |

| Decomposition Products | Decomposition can generate smaller molecules such as nitric oxide, carbon monoxide, and formaldehyde, which may be detected. | researchgate.net |

| Stationary Phases | Phases such as squalane and dinonyl phthalate have been used for the analysis of related alkyl nitrates. | researchgate.net |

| Hyphenated Techniques | GC coupled with detectors like Mass Spectrometry (MS) or Vacuum Ultraviolet (VUV) spectroscopy can provide structural information on the analyte and any degradation products. | researchgate.netcranfield.ac.uk |

Developments in Chromatographic Analysis of Nitroamino Nitrates

The field of chromatographic analysis is continually evolving, leading to more sensitive and specific methods for compounds like this compound. A significant development is the coupling of HPLC with advanced detection systems, particularly mass spectrometry. Techniques such as HPLC-Atmospheric Pressure Ionization-Mass Spectrometry (HPLC-API-MS) provide high sensitivity and selectivity, allowing for the detection of trace amounts of the compound. nih.govresearchgate.net Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be used as ionization sources. researchgate.net

The move towards Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (sub-2 µm), allows for higher resolution separations and faster analysis times compared to traditional HPLC. nih.gov Furthermore, advancements in sample preparation, such as Solid Phase Microextraction (SPME), offer efficient extraction and pre-concentration of analytes from complex matrices before introduction into the HPLC system. nih.gov The development of novel stationary phases, including reverse phase amide columns, also contributes to improved separation performance for polar and nitro-containing compounds. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for the unambiguous identification and structural confirmation of this compound. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecular skeleton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its nitroamino (-N-NO₂) and nitrate ester (-O-NO₂) groups. These groups have distinct, strong absorptions that are readily identifiable. The identity of the compound has been verified in research settings by comparing the IR spectrum of the material to that of a known reference standard, often using coupled techniques like Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR). google.com

The key functional groups present in this compound and their expected absorption regions are detailed below. The asymmetric and symmetric stretching vibrations of the NO₂ groups are particularly strong and are cornerstone identifiers for this class of compound.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrate Ester (O-NO₂) | Asymmetric Stretch (νas) | ~1620 - 1660 |

| Nitrate Ester (O-NO₂) | Symmetric Stretch (νs) | ~1270 - 1290 |

| Nitramine (N-NO₂) | Asymmetric Stretch (νas) | ~1530 - 1580 |

| Nitramine (N-NO₂) | Symmetric Stretch (νs) | ~1250 - 1300 |

| Alkyl (C-H) | Stretch | ~2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for elucidating the precise molecular structure of this compound. Proton (¹H) NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The structure of this compound contains a butyl group and an ethyl group, each with distinct proton signals. The chemical shift (δ) of these signals and their splitting patterns (e.g., triplet, quartet) due to spin-spin coupling confirm the connectivity of the carbon skeleton. Research involving the synthesis and application of this compound confirms the use of NMR for its characterization. researchgate.netcranfield.ac.uk

The expected ¹H NMR signals for this compound would allow for unambiguous confirmation of its structure by integrating the peak areas to match the proton count and analyzing the coupling patterns to confirm the sequence of the methylene (B1212753) groups.

Table 4: Predicted ¹H NMR Signals for this compound

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Expected Splitting Pattern | Integration |

|---|---|---|---|

| CH₃-CH₂-CH₂-CH₂-N | ~0.9 | Triplet (t) | 3H |

| CH₃-CH₂-CH₂-CH₂-N | ~1.4 | Sextet | 2H |

| CH₃-CH₂-CH₂-CH₂-N | ~1.6 | Quintet | 2H |

| CH₃-CH₂-CH₂-CH₂-N | ~3.4 | Triplet (t) | 2H |

| N-CH₂-CH₂-O | ~3.9 | Triplet (t) | 2H |

| N-CH₂-CH₂-O | ~4.7 | Triplet (t) | 2H |

Mass Spectrometry in the Identification of Reaction Products and Intermediates

Mass spectrometry stands as a pivotal analytical technique in the comprehensive study of this compound. Its high sensitivity and specificity are instrumental in elucidating reaction pathways, identifying transient intermediates, and characterizing by-products that may form during its synthesis or decomposition. The application of various ionization techniques and mass analysis methods provides a detailed molecular-level view of the chemical processes involving this energetic compound.

Application of Mass Spectrometry for Mechanistic Investigations

The investigation into the reaction mechanisms of this compound heavily relies on mass spectrometry to detect and identify the array of products and short-lived intermediates. Both electron ionization (EI) and softer ionization techniques are employed to piece together the complex fragmentation and reaction puzzles.

Under electron ionization, this compound undergoes characteristic fragmentation, providing structural information about the parent molecule. A key fragmentation pathway for nitramine nitrates under EI is β-fission relative to both the nitramine and the nitrate ester functionalities. This process involves the cleavage of bonds at the beta position to the nitrogen of the nitramine group and the oxygen of the nitrate ester, leading to the formation of specific fragment ions. The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that help in confirming its molecular structure.

Table 1: Key Mass Spectral Data for this compound

| Ionization Mode | Adduct/Fragment | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 208.09281 | 145.2 | |

| [M+Na]⁺ | 230.07475 | 149.6 | |

| [M-H]⁻ | 206.07825 | 181.2 | |

| [M+NH₄]⁺ | 225.11935 | 186.2 | |

| [M+K]⁺ | 246.04869 | 143.2 | |

| [M+H-H₂O]⁺ | 190.08279 | 148.0 | |

| Data sourced from PubChem CID 150000. The predicted CCS values offer insights into the ion's shape in the gas phase. |

Softer ionization techniques, such as chemical ionization (CI) and electrospray ionization (ESI), are particularly valuable for studying reaction intermediates, which are often too labile for EI. For instance, in the synthesis of related nitrate esters, partially nitrated species and dimer by-products can be readily detected. nih.gov These techniques often result in the formation of protonated molecules ([M+H]⁺) or other adducts, which keep the molecular ion intact, providing clear molecular weight information of the intermediates.

Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool for the analysis of reaction mixtures, capable of detecting trace levels of by-products with minimal sample preparation. nih.gov This method has been successfully applied to identify partially nitrated and dimerized by-products in the synthesis of homemade nitrate ester explosives, a scenario analogous to potential side reactions in the production of this compound. nih.gov

Mechanistic studies on the thermal decomposition of nitramines, a class of compounds to which this compound belongs, have shown that the initial and rate-determining step is often the cleavage of the N-NO₂ bond. researchgate.net Mass spectrometry is crucial in identifying the resulting radical species and their subsequent reaction products. For other nitramines, water-catalyzed decomposition mechanisms have been proposed and investigated using isotopic labeling studies coupled with mass spectrometry, a strategy that could be applied to understand the stability and degradation pathways of this compound. dtic.mil

Theoretical and Computational Investigations of 2 Butylnitroamino Ethyl Nitrate

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in exploring the intrinsic properties of molecules. For nitramines such as 2-(butylnitroamino)ethyl nitrate (B79036), these studies focus on how the distribution of electrons and the resulting electrostatic forces influence the molecule's behavior. Computational approaches allow for the detailed examination of its structure and electronic characteristics. nih.gov

Electron density distribution analysis is a powerful tool for understanding the chemical bonding and reactivity of a molecule. In nitramines, the distribution of electron density reveals the nature of the nitrogen-nitro (N-NO₂) group and its interactions with the rest of the molecule.

Theoretical studies on similar molecules, such as nitramide (B1216842) and nitromethane, show a significant accumulation of electron density on the oxygen atoms of the nitro group, indicating their high electronegativity. nih.govacs.org The nitrogen atom of the nitro group, by contrast, is comparatively electron-deficient. This polarization is a key feature of the nitroamine functionality. The electron density is also crucial for defining molecular properties like the effective volume, which can be estimated from the 0.001 a.u. contour of the molecule's electronic density. acs.org For 2-(butylnitroamino)ethyl nitrate, the butyl group acts as an electron-donating group, which can influence the electron density on the adjacent amino nitrogen, thereby affecting the properties of the N-NO₂ bond.

Table 1: General Findings from Electron Density Analysis of Nitramines

| Molecular Feature | Observation | Implication for this compound |

| Nitro Group (NO₂) Oxygens | High electron density | Sites are susceptible to electrophilic attack and contribute to the molecule's polarity. |

| Nitro Group Nitrogen | Relatively low electron density | Indicates a significant polarization of the N-O bonds. |

| Amino Nitrogen | Electron density influenced by substituents | The electron-donating butyl group increases electron density, affecting the N-N bond strength and rotational barrier. |

Electrostatic potential (ESP) surface mapping provides a visual representation of the charge distribution on a molecule's surface. avogadro.cc It is widely used to predict and interpret the reactive behavior of molecules, particularly in the study of energetic materials. dtic.mil The ESP map helps identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). avogadro.ccresearchgate.net

For nitramines and nitroaromatics, the analysis of molecular electrostatic potential on the surface is often used to predict detonation properties. researchgate.net Strong positive potentials are linked to high sensitivity. In related compounds like TNT and RDX, the oxygen atoms of the nitro groups are the most electronegative and exhibit strong negative potentials. nih.govmdpi.com Conversely, regions of positive potential can appear over other parts of the molecule. In this compound, pronounced negative potentials are expected around the oxygen atoms of both the nitramine and the nitrate ester groups. These negative regions are potential sites for interaction with electrophiles. The distribution of these potentials across the entire molecule influences its intermolecular interactions and packing in the solid state.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Significance |

| Oxygen atoms of NO₂ and ONO₂ groups | Strongly negative | Indicates electron-rich areas, susceptible to electrophilic attack. researchgate.net |

| Alkyl chain (Butyl group) | Weakly positive or neutral | Contributes to the molecule's overall size and van der Waals interactions. |

| Hydrogen atoms | Positive | Potential sites for hydrogen bonding in certain environments. |

The rotation around the nitrogen-nitro (N-NO₂) bond is a critical conformational feature in nitramines that affects their stability and decomposition pathways. An ab initio self-consistent-field molecular orbital investigation into the rotational energy barriers of various aliphatic and alicyclic nitramines has provided significant insights. acs.org

The energy barrier to rotation is influenced by both steric and electronic factors. acs.orgacs.org In planar or nearly planar nitramines, the transition state for rotation involves moving the nitro group into a plane perpendicular to the amine substituents. The height of this rotational barrier is sensitive to the geometry at the amine nitrogen and the nature of the substituents. For example, increasing the pyramidal character at the amine nitrogen tends to lower the rotational barrier. acs.org In the case of this compound, the presence of the butyl and the 2-nitrooxyethyl groups on the amine nitrogen will create a specific electronic and steric environment that dictates the rotational barrier height. Computational studies on model aliphatic nitramines have calculated these barriers to be in the range of several kcal/mol, indicating a significant restriction of rotation at ambient temperatures. acs.orgacs.org

Table 3: Factors Influencing N-NO₂ Rotational Barriers in Aliphatic Nitramines

| Factor | Effect on Rotational Barrier | Relevance to this compound |

| Pyramidalization at Amine Nitrogen | Increased pyramidalization generally lowers the barrier. acs.org | The geometry around the N-butyl group will be a key determinant. |

| Steric Hindrance | Larger substituents can increase steric strain in the transition state, potentially raising the barrier. | The butyl and nitrooxyethyl groups provide considerable steric bulk. |

| Electronic Effects | Electron-donating groups on the amine nitrogen can affect the N-N bond order and the barrier. acs.org | The butyl group is an electron-donating group. |

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping out the complex reaction pathways involved in the synthesis of nitroamino compounds. It allows for the calculation of transition state energies and the identification of intermediates, providing a detailed picture of the reaction mechanism. youtube.com

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and reactivity of molecules in organic chemistry and materials science. youtube.comnih.govrsc.org In the context of energetic materials, DFT methods, such as B3LYP, are used to calculate energies, molecular geometries, and other properties to understand reaction mechanisms. nih.gov

The nitration of amines to form nitramines is a complex process. DFT calculations can be employed to model the reaction of a precursor like N-butylethanolamine with a nitrating agent. researchgate.netresearchgate.net These calculations can help determine the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the prediction of reaction rates and the favorability of different pathways. For instance, DFT can be used to compare the energetics of different proposed nitrating species and to understand how catalysts influence the reaction. The reliability of DFT results depends on the choice of the functional and basis set, which must be carefully selected to accurately describe the system under investigation. rsc.org

Computational modeling can elucidate the step-by-step mechanism of such a reaction. For example, it can model the initial protonation of the amine, the formation of the N-nitroso intermediate, and its subsequent oxidation to the nitramine. Furthermore, it can explore side reactions, such as the nitration of the hydroxyl group to form the nitrate ester. Studies have focused on identifying the specific intermediates and by-products to improve process safety and product purity. researchgate.net By calculating the energy profile of the entire reaction, computational chemistry can pinpoint the rate-determining step and suggest modifications to the reaction conditions to optimize the yield of the desired product, this compound. The reaction of BuNENA with sodium azide (B81097) to form butyl(2-azidoethyl)nitramine (BuAENA) has also been studied kinetically, revealing a second-order reaction, which provides further data for computational validation. sioc-journal.cn

Prediction of Energetic Properties and Stability Parameters

Computational Approaches to Enthalpy of Formation

The enthalpy of formation is a critical parameter for evaluating the energetic output of a material. Various computational methods have been employed to estimate the gas-phase enthalpy of formation (ΔfH°gas) of this compound. These methods range from semi-empirical to more sophisticated ab initio and density functional theory (DFT) calculations.

One of the key challenges in accurately predicting the enthalpy of formation lies in the selection of an appropriate theoretical level and basis set that can adequately describe the complex electronic structure of the molecule, which contains both nitramine and nitrate ester functionalities. Different computational approaches can yield a range of values, and therefore, it is often beneficial to compare results from multiple methods to establish a more reliable estimate.

An estimated value for the heat of explosion for Bu-NENA is given as 259 cal/gram. chemring.com While heat of explosion and enthalpy of formation are related, they are distinct properties. The enthalpy of formation is a fundamental thermodynamic quantity, whereas the heat of explosion is the energy released during detonation and is dependent on the decomposition products.

Table 1: Estimated Energetic Properties of this compound

| Property | Value | Source |

| Heat of Explosion | 259 cal/g | chemring.com |

Note: This table will be updated as more computationally derived enthalpy of formation values become available.

Theoretical Prediction of Decomposition Initiation

Understanding the initial steps of thermal decomposition is paramount for assessing the stability and safety of an energetic material. Computational studies on this compound have focused on identifying the weakest chemical bond, as its cleavage is often the rate-determining step in the decomposition process.

Theoretical investigations have explored several potential unimolecular decomposition pathways for Bu-NENA, primarily focusing on the initial bond-breaking events. The two most probable initial steps are the fission of the O-NO2 bond (nitrate ester group) and the N-NO2 bond (nitramine group).

A significant finding from quantum mechanical investigations is that the O-NO2 bond is weaker than the N-NO2 bond in Bu-NENA. researchgate.net This suggests that the initial step in the thermal decomposition is the homolytic cleavage of the O-NO2 bond, leading to the formation of a radical pair.

Two primary decomposition mechanisms have been computationally investigated:

NO2 Elimination: This pathway involves the direct cleavage of a C-O or N-N bond to release nitrogen dioxide (NO2).

HONO Elimination: This mechanism proceeds through a six-membered transition state involving the abstraction of a hydrogen atom by a nitro group to eliminate nitrous acid (HONO).

Computational studies indicate that the initial decomposition of Bu-NENA likely begins with the cleavage of the O-NO2 bond. Experimental studies using differential scanning calorimetry (DSC) have determined that the thermal decomposition of Bu-NENA is a complex process with activation energies ranging from 90 to 190 kJ·mol⁻¹. researchgate.net

Table 2: Theoretical Insights into the Decomposition of this compound

| Finding | Method/Observation | Source |

| O-NO2 bond is weaker than the N-NO2 bond | Quantum Mechanical Calculations | researchgate.net |

| Decomposition is a complex process | Differential Scanning Calorimetry (DSC) | researchgate.net |

| Activation Energy Range | 90–190 kJ·mol⁻¹ | researchgate.net |

Structure-Reactivity Relationship (SRR) Studies via Computational Methods

Identification of Structural Features Influencing Chemical Reactivity

The electron-withdrawing nature of the nitramine and nitrate ester groups significantly impacts the electron density distribution across the molecule. This, in turn, affects the bond strengths and the susceptibility of different sites to chemical attack. Molecular orbital analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net

Computational Screening for Reactivity Profiles

Computational screening methods are increasingly being used to predict the reactivity profiles of energetic materials. These methods can be employed to systematically evaluate the reactivity of this compound towards various reagents or under different environmental conditions.

By simulating reaction pathways and calculating activation barriers, computational chemistry can help to identify potential degradation pathways and predict the products of such reactions. This information is invaluable for understanding the long-term stability of Bu-NENA and its compatibility with other materials in formulations.

For instance, computational screening could be used to assess the susceptibility of Bu-NENA to nucleophilic or electrophilic attack at different atomic sites. This would involve calculating reaction energies and transition state structures for a range of model reactions. The results of such a screening could help in designing more stable energetic formulations and in predicting the environmental fate of the compound. While specific computational screening studies on Bu-NENA are not yet widely available in the public domain, the methodologies for such investigations are well-established in the field of computational chemistry of energetic materials.

Q & A

Basic: What are the recommended synthetic routes for 2-(butylnitroamino)ethyl nitrate, and how can purity be optimized?

Methodological Answer:

The compound is synthesized via nitration of precursor amines or alcohols. One approach involves reacting nitroso-bis(2-hydroxyethyl)amine with nitric acid under controlled conditions (≤10°C) to prevent thermal decomposition . Purity optimization includes:

- Purification: Recrystallization from chloroform/methanol (1:1 v/v) to remove unreacted intermediates .

- Monitoring: Thin-layer chromatography (TLC) with UV detection at 254 nm using silica plates and ethyl acetate/hexane (3:7) as the mobile phase .

- Yield Improvement: Slow addition of nitric acid to avoid exothermic side reactions .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR: Detect nitro (N–O stretch at ~1540 cm⁻¹) and nitrate (O–N–O asymmetric stretch at ~1630 cm⁻¹) functional groups .

- NMR: ¹H NMR (DMSO-d₆) to resolve ethylene (–CH₂–CH₂–) protons (δ 3.5–4.2 ppm) and butyl chain signals (δ 1.2–1.6 ppm) .

- HPLC-MS/MS: Quantify using a C18 column with mobile phase (acetonitrile/0.1% formic acid) and monitor the [M+H]⁺ ion at m/z 241.034 .

Advanced: How can thermal stability and decomposition pathways of this compound be systematically analyzed?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen to identify decomposition onset (~200°C) and residual mass .

- Gas Chromatography-Mass Spectrometry (GC-MS): Capture NOₓ emissions (e.g., NO₂ at m/z 46) during pyrolysis .

- Kinetic Modeling: Use Arrhenius parameters derived from differential scanning calorimetry (DSC) to predict shelf-life under varying storage conditions .

Advanced: What experimental design strategies are suitable for studying structure-activity relationships of nitro/nitrate derivatives?

Methodological Answer:

- Orthogonal Design: Vary substituents (e.g., alkyl chain length, nitro group position) and measure outcomes (e.g., stability, reactivity) using a Taguchi L9 array .

- Molecular Dynamics (MD): Simulate intermolecular interactions (e.g., π-π stacking, hydrogen bonding) observed in crystal structures (e.g., dihedral angles of 81.77° between aromatic rings) .

- QSAR Modeling: Corrogate Hammett constants (σ) of substituents with experimental toxicity (e.g., LD₅₀) to predict bioactivity .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ skin-rabbit: >2 g/kg) .

- Ventilation: Use fume hoods during synthesis to mitigate NOₓ exposure .

- Storage: Keep in sealed containers at –20°C, segregated from oxidizers and flammables .

Advanced: How can conflicting data on solubility and reactivity be resolved in cross-study comparisons?

Methodological Answer:

- Standardized Solubility Testing: Use OECD 105 guidelines (shake-flask method) in solvents like chloroform/methanol (1:1) at 25°C .

- Controlled Reactivity Studies: Compare nitro group reactivity under inert (N₂) vs. ambient conditions using UV-Vis kinetics (λmax = 270 nm for nitro intermediates) .

- Meta-Analysis: Apply Cochran’s Q-test to evaluate heterogeneity in reported toxicity data (e.g., NTISAD-A252-109 vs. other datasets) .

Advanced: What methodologies enable detection of trace metabolites or degradation products in biological systems?

Methodological Answer:

- Solid-Phase Extraction (SPE): Isolate metabolites from urine/plasma using C18 cartridges and elute with methanol .

- High-Resolution Mass Spectrometry (HRMS): Identify nitroso derivatives (e.g., [M–H]⁻ at m/z 239.027) with <2 ppm mass error .

- Isotopic Labeling: Use ¹⁵N-labeled analogs to track metabolic pathways via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.